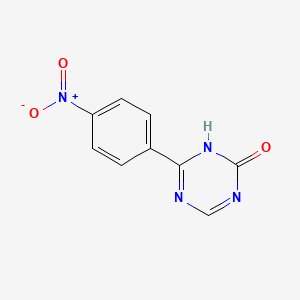
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of a nitrophenyl group at the 6-position of the triazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one typically involves the nucleophilic substitution reaction of 4-nitrophenylamine with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles such as amines or thiols replace the nitrophenyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group is oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, bases like triethylamine, and solvents like THF or dichloromethane.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazine derivatives.
Reduction: Formation of 6-(4-aminophenyl)-1,3,5-triazin-2(1H)-one.
Oxidation: Formation of nitroso or nitro derivatives of the triazine compound.
Applications De Recherche Scientifique
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylchloroformate: A compound with similar nitrophenyl functionality but different reactivity and applications.
2-(4-Nitrophenyl)-1,3,5-triazine: A triazine derivative with a similar structure but different substitution pattern.
4-Nitrophenylamine: A precursor in the synthesis of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitrophenyl and triazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61709-08-8 |
|---|---|
Formule moléculaire |
C9H6N4O3 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
6-(4-nitrophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6N4O3/c14-9-11-5-10-8(12-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,10,11,12,14) |
Clé InChI |
KXEVKDAOARNPGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=NC(=O)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




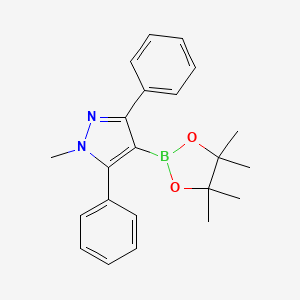
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
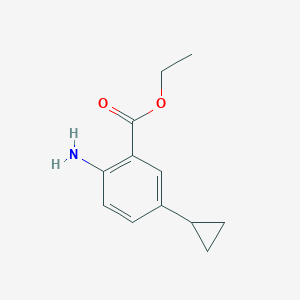

![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
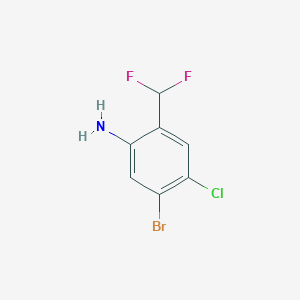

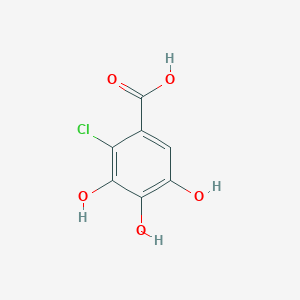
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
